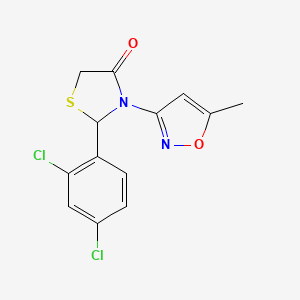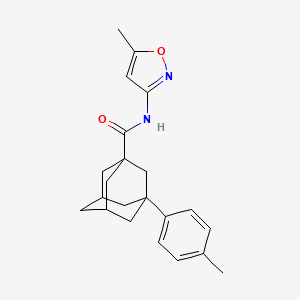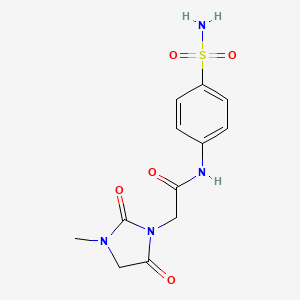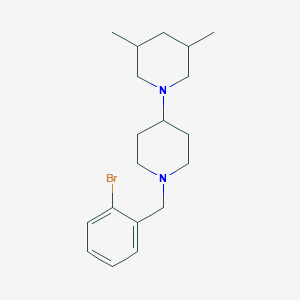![molecular formula C14H11N3O5 B12492029 3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492029.png)
3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C₁₄H₁₁N₃O₅. It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-nitroaniline with isocyanates to form the corresponding carbamate, followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Contains a nitro group attached to an aniline moiety.
Benzoic Acid: A simple aromatic carboxylic acid.
Carbamic Acid Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(19)9-2-1-3-11(8-9)16-14(20)15-10-4-6-12(7-5-10)17(21)22/h1-8H,(H,18,19)(H2,15,16,20) |
InChI Key |
UQCVAAQBGNNPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491961.png)
![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12491963.png)
![N-(4-bromophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12491970.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12491976.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)

![1,5-dimethyl-3-phenylchromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one](/img/structure/B12491985.png)

![N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12492011.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12492014.png)

![Ethyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492036.png)
